molecular formula C12H14FNO2 B2596362 1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid CAS No. 1038747-37-3

1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid

Cat. No.: B2596362
CAS No.: 1038747-37-3
M. Wt: 223.247
InChI Key: XCRPHXSBEXPDQI-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid is a small molecule building block featuring a pyrrolidine scaffold, a structure of high value in modern drug discovery. The pyrrolidine ring is a saturated, three-dimensional structure that allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of a molecule, which can lead to improved selectivity for biological targets . This particular compound consists of a proline core, a privileged structure in medicinal chemistry, functionalized with a 2-fluorobenzyl group. Compounds based on the pyrrolidine scaffold are widely utilized in the development of therapeutics for a range of conditions. Research indicates that pyrrolidine derivatives can be designed to act as antagonists for neuropeptide FF (NPFF) receptors, which are promising targets for reducing opioid-induced hyperalgesia and tolerance . Furthermore, the pyrrolidine ring is a key component in FDA-approved drugs and investigational compounds targeting the central nervous system, infectious diseases, and cancer . The incorporation of a fluorine atom on the phenyl ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This product is intended for research and development purposes only, such as use as a synthetic intermediate in the construction of more complex bioactive molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-2,4-5,11H,3,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRPHXSBEXPDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl bromide and pyrrolidine-2-carboxylic acid.

    Reaction Conditions: The reaction between 2-fluorobenzyl bromide and pyrrolidine-2-carboxylic acid is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Industrial Production: For large-scale industrial production, the reaction is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in medicinal chemistry and drug development.

Scientific Research Applications

Chemical Structure and Synthesis

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide features both indole and pyrimidine moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, such as the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure. Subsequent reactions allow for the incorporation of the pyrimidine and cyclopentylacetamide groups.

Antiviral Properties

Research indicates that compounds with indole and pyrimidine structures exhibit significant antiviral activities. N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide has been studied for its ability to inhibit viral replication through interactions with viral enzymes or host cell receptors. For instance, studies have shown that similar compounds can effectively target viral proteins, leading to reduced viral loads in infected cells .

Anticancer Activity

The compound's potential as an anticancer agent is significant due to its ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its role as a lead compound for further development in oncology .

Antimicrobial Effects

The antimicrobial properties of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide have also been explored. Compounds containing indole rings are known to exhibit activity against a range of bacteria and fungi. The specific interactions between the compound and microbial targets are under investigation, with preliminary results indicating promising efficacy against resistant strains.

Case Studies

Several studies have investigated the applications of this compound:

  • Antiviral Activity Study : A study focused on evaluating the antiviral properties against influenza viruses showed that derivatives similar to N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide could significantly reduce viral titers in infected cell cultures.
  • Anticancer Efficacy : In a preclinical model using human cancer cell lines, treatment with this compound resulted in a notable decrease in cell viability and induction of apoptosis markers.
  • Antimicrobial Testing : A series of tests against gram-positive and gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s binding affinity to target proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid with analogous pyrrolidine derivatives, focusing on structural features, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activities Applications/Evidence
This compound 2-fluorobenzyl (N1), carboxylic acid (C2) C12H12FNO2 237.23 g/mol Intermediate in amide synthesis; used in drug development . Pharmaceutical intermediate (e.g., HDAC inhibitor precursors) .
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2-fluorophenyl (N1), ketone (C5), carboxylic acid (C3) C11H10FNO3 223.20 g/mol Increased polarity due to ketone; potential altered pharmacokinetics . Unspecified biological activity; structural analog for reactivity studies .
1-[2-Amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid 4-fluorophenyl-aminoethyl (N1), carboxylic acid (C3) C14H18FN2O2 280.31 g/mol Enhanced solubility via amino group; potential CNS-targeting applications . Supplier data suggests use in peptide synthesis or as a pharmacophore .
(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid Methyl (N1), 4,4-difluoro (C4), carboxylic acid (C2) C6H9F2NO2 181.14 g/mol High lipophilicity due to CF2 groups; improved metabolic stability . Investigated in fluorinated drug candidates (e.g., protease inhibitors) .
1-Benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid Benzyl (N1), 2-fluorophenyl (C4), carboxylic acid (C3) C19H18FNO2 317.36 g/mol Bulky substituents may hinder receptor binding; structural diversity in libraries . Safety data available; used in exploratory medicinal chemistry .

Structural and Functional Insights

Substituent Effects on Activity

  • Fluorine Positioning : The 2-fluorophenyl group in the target compound enhances electronic effects and metabolic stability compared to 4-fluorophenyl derivatives (e.g., ). Fluorine’s ortho position may influence steric interactions in target binding .
  • Ketone vs.
  • Aminoethyl Modification: The aminoethyl side chain in ’s derivative increases basicity, which could enhance interactions with charged residues in enzymatic active sites .

Biological Activity

1-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a carboxylic acid functional group. Its molecular formula is C12H14FNO2C_{12}H_{14}FNO_2 with a molecular weight of approximately 227.24 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering their activity and influencing physiological responses.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating its role as an anticancer agent.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrrolidine derivatives have shown effectiveness against various cancer cell lines. A study highlighted the cytotoxic effects of related compounds on SiHa (cervical cancer) and B16F10 (melanoma) cells, where apoptosis was induced through caspase activation .

Antimicrobial Activity

Pyrrolidine derivatives, including those structurally similar to this compound, have demonstrated antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds against common pathogens are summarized in Table 1.

CompoundPathogenMIC (µg/mL)
Compound AS. aureus15.6
Compound BE. coli7.8
Compound CP. aeruginosa125

Case Studies

  • Case Study on Anticancer Effects :
    • A study evaluated the effects of pyrrolidine derivatives on cancer cell lines, revealing that certain modifications to the pyrrolidine structure enhanced cytotoxicity. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in vitro.
  • Case Study on Antimicrobial Effects :
    • Another investigation focused on the antimicrobial activity of pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly affected the antibacterial efficacy, with some derivatives exhibiting MIC values below 10 µg/mL against resistant strains.

Research Findings

Recent studies emphasize the importance of structure-activity relationships (SAR) in developing effective derivatives based on the pyrrolidine scaffold. The incorporation of fluorine atoms has been shown to enhance affinity for certain biological targets .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Methodology :
  • Use nonlinear regression (e.g., Hill equation) to calculate LD50_{50} and benchmark against structural analogs .
  • Apply principal component analysis (PCA) to correlate toxicity with physicochemical descriptors (logP, polar surface area) .

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